3-(pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
説明
特性
IUPAC Name |
N-(2-methylphenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)19-16(21)20-9-7-13(10-20)22-15-6-8-17-11-18-15/h2-6,8,11,13H,7,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPZMYKOOJFJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares 3-(pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide with structurally analogous pyrrolidine carboxamide derivatives, focusing on substituent effects, stereochemistry, therapeutic indications, and molecular properties.
Table 1: Structural and Pharmacological Comparison
Key Findings
The o-tolyl group may confer greater lipophilicity than the trifluoroethyl substituent in upadacitinib () or the imidazo-pyrrolo-pyrazine system in , impacting membrane permeability and metabolic stability .
Stereochemical Influence
Q & A
Q. What are the standard synthetic protocols for 3-(pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide, and how are intermediates optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution of pyrimidin-4-ol derivatives with pyrrolidine precursors, followed by carboxamide formation via coupling with o-toluidine. Key steps include:
- Pyrimidin-4-yloxy activation : Use of coupling reagents like EDCI/HOBt under inert conditions (N₂ atmosphere) to form the pyrrolidine-oxy linkage .
- Carboxamide formation : Reaction with o-tolyl isocyanate or acid chloride derivatives in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours . Optimization focuses on controlling stoichiometry, solvent polarity, and temperature to minimize byproducts (e.g., dimerization) .
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
- X-ray crystallography : Resolves the pyrimidine-pyrrolidine dihedral angle (typically 45–60°) and hydrogen-bonding networks (e.g., N–H···O interactions) .
- NMR spectroscopy : Key signals include δ 8.2–8.4 ppm (pyrimidine C–H), δ 3.5–4.0 ppm (pyrrolidine N–CH₂), and δ 2.2–2.5 ppm (o-tolyl methyl) .
- HPLC-MS : Purity (>95%) is confirmed using reverse-phase C18 columns (ACN/H₂O gradient) and ESI+ for mass verification (expected [M+H]+ ~358 g/mol) .
Q. What preliminary biological assays are used to evaluate its activity?
- Kinase inhibition assays : Screening against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cellular cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, often revealing activity in the 1–10 µM range .
- Solubility/stability : Measured in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) to assess pharmacokinetic potential .
Advanced Research Questions
Q. How do discrepancies in reported biological activity arise, and how can they be resolved?
Contradictions often stem from:
- Assay variability : Differences in cell line passage numbers, serum concentrations, or incubation times (e.g., 48 vs. 72 hours) .
- Metabolic interference : Liver microsome studies (e.g., human vs. murine CYP450 isoforms) may explain species-specific efficacy . Resolution requires standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding affinity validation) .
Q. What computational strategies predict binding modes to biological targets, and how are they validated?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., π-π stacking with pyrimidine) .
- MD simulations : GROMACS simulations (100 ns) assess ligand-protein stability, focusing on RMSD fluctuations (<2 Å for stable binding) . Validation via alanine scanning mutagenesis (e.g., disrupting key residues like Lys721 in EGFR) confirms predicted interactions .
Q. How can reaction yields and selectivity be improved in large-scale synthesis?
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., epimerization) .
- Catalyst optimization : Palladium/NHC catalysts for Suzuki-Miyaura couplings (if aryl modifications are needed) improve regioselectivity .
- DoE (Design of Experiments) : Taguchi methods optimize parameters (e.g., solvent ratio, catalyst loading) for maximal yield (>80%) .
Q. What strategies address poor aqueous solubility without compromising target affinity?
- Prodrug design : Phosphate ester derivatives of the pyrimidine hydroxyl group enhance solubility (e.g., 10-fold increase in PBS) .
- Co-crystallization : Use of cyclodextrins or PEG-based co-solvents improves dissolution rates while maintaining IC₅₀ values .
- Structural analogs : Introducing polar groups (e.g., morpholine instead of pyrrolidine) balances lipophilicity (logP <3) .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational conformer predictions?
- Crystal packing effects : Hydrogen bonding in the solid state (e.g., N-oxide interactions ) may stabilize atypical conformers.
- Solvent vs. vacuum simulations : Implicit solvent models (e.g., GB/SA) better approximate solution-phase conformations . Resolution requires comparing solution NMR (NOESY for proximity) with computed ensemble .
Methodological Resources
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